N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
Description
N-[[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is a synthetic small molecule characterized by a 2,3-dihydro-1,4-benzodioxin core fused to a cyclopentylmethyl group and a propanamide sulfonamide side chain bearing a styrenyl (E)-configured substituent. The 1,4-benzodioxin moiety is a common pharmacophore in antihepatotoxic agents (e.g., silymarin derivatives) , while sulfonamide groups are prevalent in drugs targeting enzymes or receptors due to their hydrogen-bonding capacity . The cyclopentyl group may enhance lipophilicity, influencing membrane permeability or target binding.
Properties
IUPAC Name |
N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5S/c28-24(10-14-27-33(29,30)17-11-20-6-2-1-3-7-20)26-19-25(12-4-5-13-25)21-8-9-22-23(18-21)32-16-15-31-22/h1-3,6-9,11,17-18,27H,4-5,10,12-16,19H2,(H,26,28)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQQGUSRVYXWFQ-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(CNC(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, which can have various effects on the body.
Mode of Action
This compound acts as an inhibitor of cholinesterase enzymes . By binding to these enzymes, it prevents them from breaking down acetylcholine. This results in an increased concentration of acetylcholine in the nervous system, leading to enhanced nerve signal transmission.
Biochemical Pathways
The compound’s action primarily affects the cholinergic pathway . This pathway involves the transmission of nerve signals using acetylcholine as a neurotransmitter. By inhibiting cholinesterase enzymes, the compound increases the concentration of acetylcholine, thereby enhancing the transmission of nerve signals in this pathway.
Result of Action
The inhibition of cholinesterase enzymes by this compound leads to an increased concentration of acetylcholine in the nervous system. This can enhance nerve signal transmission, which may have therapeutic effects in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine.
Biochemical Analysis
Biochemical Properties
The compound N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}-3-(2-phenylethenesulfonamido)propanamide has shown inhibitory potential against cholinesterases and lipoxygenase enzymes. The inhibitory activity of this compound is integrated in the whole molecule.
Cellular Effects
Given its inhibitory activity against cholinesterases and lipoxygenase enzymes, it can be inferred that it may influence cell signaling pathways related to these enzymes.
Biological Activity
The compound N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is a synthetic sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on various research findings.
Synthesis
The synthesis of this compound involves several key steps, primarily focusing on the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with sulfonylamides. The general procedure includes:
- Preparation of the Benzodioxin Derivative : Starting with 2,3-dihydrobenzo[1,4]-dioxin-6-amine, which is reacted with a sulfonyl chloride in an alkaline medium.
- Formation of the Target Compound : The resulting sulfonamide is then subjected to further reactions with specific acetamides to yield the final product.
Enzyme Inhibition
Research indicates that compounds related to this compound exhibit significant enzyme inhibitory activities. For instance:
- Alpha-glucosidase Inhibition : This compound has been shown to inhibit alpha-glucosidase, which is crucial in managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate absorption.
- Acetylcholinesterase Inhibition : Inhibitors of acetylcholinesterase are being investigated for their potential in treating Alzheimer's Disease (AD), highlighting the therapeutic relevance of this compound in neurodegenerative disorders .
Antiproliferative Activity
The antiproliferative effects of related compounds have been studied against various cancer cell lines:
- C6 Cell Line : The most active derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin and 5-fluorouracil, indicating strong potential as anticancer agents .
- HeLa Cell Line : Similar studies showed promising results against cervical carcinoma cells, further supporting the compound's utility in oncology .
Study 1: Enzyme Inhibition Profile
A study published in a peer-reviewed journal evaluated the enzyme inhibition profile of various sulfonamide derivatives including those synthesized from 2,3-dihydrobenzo[1,4]-dioxin. The results demonstrated that these compounds effectively inhibited both alpha-glucosidase and acetylcholinesterase enzymes at micromolar concentrations, suggesting their dual therapeutic potential for T2DM and AD management.
Study 2: Anticancer Activity
In another investigation focusing on the antiproliferative effects against C6 and HeLa cell lines, compounds derived from similar synthetic pathways were tested. The results indicated that certain derivatives had IC50 values as low as 5.89 μM against C6 cells and 3.98 μM against HeLa cells, outperforming conventional drugs .
Data Table: Biological Activity Summary
| Activity Type | Target | IC50 (μM) | Standard Drug IC50 (μM) |
|---|---|---|---|
| Alpha-glucosidase Inhibition | T2DM | Not specified | - |
| Acetylcholinesterase Inhibition | AD | Not specified | - |
| Antiproliferative (C6 Cells) | Cancer | 5.89 | Cisplatin (14.46) |
| Antiproliferative (HeLa Cells) | Cancer | 3.98 | Cisplatin (37.95) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzodioxin Derivatives
Compounds containing the 1,4-benzodioxin or 1,4-dioxane ring system are well-documented for their antihepatotoxic and antioxidant activities. For example:
Key Observations :
- The target compound’s 1,4-benzodioxin core aligns with silymarin derivatives, but its lack of a flavonoid moiety may limit direct antioxidant effects .
Sulfonamide-Containing Analogues
Sulfonamides are critical in medicinal chemistry due to their versatility. A comparison with pharmacopeial sulfonamide derivatives highlights structural and functional contrasts:
Key Observations :
- Its smaller molecular weight (~500 g/mol estimated) compared to pharmacopeial analogs (>600 g/mol) could improve bioavailability.
Antihepatotoxic Activity and SAR Insights
From , antihepatotoxic activity in 1,4-dioxane derivatives correlates with:
Hydrophilic substituents (e.g., hydroxymethyl at position 2") enhancing hepatocyte protection .
Planar aromatic systems (e.g., flavones) improving free-radical scavenging.
The target compound lacks hydrophilic groups but includes a sulfonamide (moderate polarity) and a lipophilic cyclopentyl group. This balance may optimize membrane penetration while retaining solubility, though its activity profile remains untested.
Preparation Methods
Benzodioxin Intermediate Preparation
The 2,3-dihydro-1,4-benzodioxin ring is synthesized from catechol derivatives. A representative pathway involves:
- O-Alkylation of Catechol : Reacting catechol with 1,2-dibromoethane in the presence of potassium carbonate yields 1,4-benzodioxane.
- Nitration and Reduction : Nitration at the 6-position followed by catalytic hydrogenation produces 6-amino-1,4-benzodioxane.
Example Procedure
6-Amino-1,4-benzodioxane Synthesis:
1. Catechol (10 mmol), 1,2-dibromoethane (12 mmol), K2CO3 (15 mmol) in DMF, 80°C, 12 h.
2. Isolate 1,4-benzodioxane via filtration (Yield: 78%).
3. Nitrate with HNO3/H2SO4 at 0°C, then reduce with H2/Pd-C in EtOH to afford 6-amino-1,4-benzodioxane (Yield: 65%).
Cyclopentylmethylamine Incorporation
The cyclopentylmethyl group is introduced via:
- Mannich Reaction : Condensing 6-amino-1,4-benzodioxane with cyclopentanone and formaldehyde under acidic conditions.
- Reductive Amination : Reacting 6-amino-1,4-benzodioxane with cyclopentanecarboxaldehyde using NaBH3CN as the reducing agent.
Optimization Data
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Mannich Reaction | HCl (cat.), 60°C, 8 h | 58 | 92 |
| Reductive Amination | NaBH3CN, MeOH, rt, 24 h | 72 | 95 |
Synthesis of (E)-2-Phenylethenesulfonamide
Styrenesulfonyl Chloride Preparation
(E)-Styrenesulfonyl chloride is synthesized from cinnamic acid:
- Chlorosulfonation : Treat (E)-cinnamic acid with chlorosulfonic acid in DCM at 0°C.
- Thionyl Chloride Quench : Convert the sulfonic acid to sulfonyl chloride using SOCl2.
Critical Considerations
Sulfonamide Formation
React the sulfonyl chloride with tert-butyl carbamate-protected propanamine, followed by deprotection:
- Coupling : Propanamine (1.2 eq), Et3N (2 eq), DCM, 0°C → rt, 6 h.
- Deprotection : TFA/DCM (1:1), 2 h, rt.
Propanamide Backbone Assembly
Amide Bond Formation
Couple the cyclopentylmethylamine and propanamide using COMU or HATU:
Procedure:
1. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentanemethylamine (1 eq),
propanoyl chloride (1.1 eq), COMU (1.5 eq), DIPEA (3 eq) in DMF, rt, 12 h.
2. Purify by silica chromatography (Hexane/EtOAc 3:1) to isolate propanamide (Yield: 68%).
Sulfonamide Installation
React the propanamide intermediate with (E)-styrenesulfonyl chloride:
- Propanamide (1 eq), sulfonyl chloride (1.2 eq), pyridine (2 eq), DCM, 0°C → rt, 8 h.
- Quench with NH4Cl, extract with DCM, and purify via recrystallization (Yield: 74%).
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Optimization
| Step | Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Amide Coupling | COMU | DMF | 68 | 98 |
| Sulfonamide Formation | Pyridine | DCM | 74 | 97 |
| Reductive Amination | NaBH3CN | MeOH | 72 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
